(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride
Description
(3S)-3-Methyl-2-azaspiro[4.4]nonane hydrochloride is a spirocyclic compound featuring a nitrogen atom in a bicyclic framework. Spirocyclic amines are valued in medicinal chemistry for their conformational rigidity, which enhances target binding selectivity and metabolic stability.
Properties
IUPAC Name |
(3S)-3-methyl-2-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8-6-9(7-10-8)4-2-3-5-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZGZORXVOEOQ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride typically involves multi-step organic synthesis techniques. One common method includes the use of a spirocyclization reaction, where a suitable precursor undergoes cyclization to form the spirocyclic core. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
Spirocyclic compounds often differ in heteroatom placement (O, S, N) and substituents, significantly altering their physicochemical and biological profiles.
Key Observations :
- Oxygen vs. Nitrogen: The replacement of nitrogen with oxygen (e.g., 7-Oxa-1-azaspiro[4.4]nonane) reduces basicity and alters solubility .
- Sulfur Dioxide Groups: Sulfone-containing analogs (e.g., 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide) exhibit higher melting points due to increased molecular rigidity and dipole interactions .
- Fluorine Substitution: Fluorinated derivatives (e.g., 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane) likely show enhanced metabolic stability and bioavailability due to fluorine’s electronegativity .
Spirocyclic Compounds with Modified Ring Systems
Variations in ring size and substituent positions impact conformational flexibility and biological activity.
Key Observations :
- Ring Size: Smaller spiro systems (e.g., [3.5] in 6-Oxa-1-azaspiro[3.5]nonane) reduce steric hindrance but may limit binding pocket compatibility .
- Substituent Effects: Halogenated derivatives (e.g., 4-chlorophenyl in compound 18) exhibit higher melting points (267°C vs. 207°C for non-halogenated analogs) due to enhanced van der Waals interactions .
Key Observations :
- High-yield syntheses (≥95%) are achievable for spirocyclic hydrochlorides, as seen in 7-Thia-1-azaspiro[4.4]nonane derivatives .
- LCMS and NMR data are consistent across analogs, validating structural assignments .
Biological Activity
(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 1263002-80-7 |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | (3S)-3-methyl-2-azaspiro[4.4]nonane |
| InChI Key | NPBBRURTAYRIQO-QMMMGPOBSA-N |
The biological activity of (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. The spiro structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. This can lead to various biological effects such as:
- Inhibition or activation of enzymatic pathways : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic and signaling pathways.
- Antiviral properties : Similar compounds have shown antiviral activity, suggesting potential applications in treating viral infections .
Antiviral Activity
Research indicates that derivatives of spiro compounds, including (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride, may exhibit antiviral properties. For instance, a related compound demonstrated high antiviral potency against certain viral strains with low cytotoxicity in human cells . The ability to inhibit viral replication makes this compound a candidate for further investigation in antiviral drug development.
Antimicrobial Activity
Studies have shown that similar spiro compounds possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . This suggests that (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride may also have applications in combating bacterial infections.
Case Studies and Research Findings
- Antiviral Screening : A study evaluated the antiviral efficacy of several spiro compounds, including those similar to (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride. Results indicated promising activity against viral pathogens with minimal cytotoxic effects on host cells .
- Enzyme Inhibition Assays : In vitro assays demonstrated that compounds with a spiro structure could inhibit specific enzymes involved in pathogenic processes, suggesting a mechanism through which they exert their biological effects .
- Pharmacological Profiling : A systematic review highlighted the pharmacological profiles of spirocyclic compounds, emphasizing their versatility in medicinal chemistry and potential therapeutic applications across various diseases, including cancer and infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
